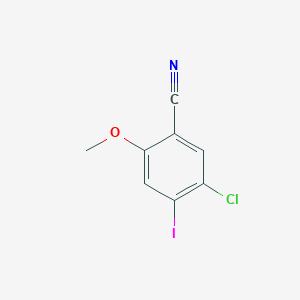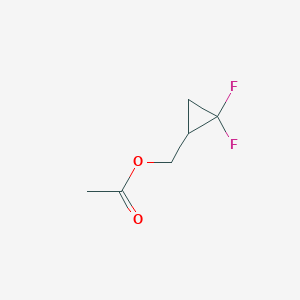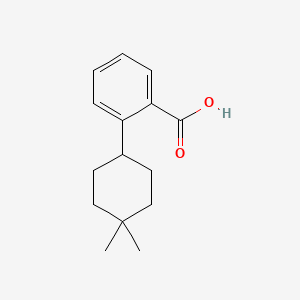
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R(-)-a-Chloromethyl Histamine Dihydrochloride is a chemical compound that belongs to the class of histamine derivatives. Histamine itself is an organic nitrogenous compound involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter. R(-)-a-Chloromethyl Histamine Dihydrochloride is particularly notable for its role in various biochemical and pharmacological studies due to its unique properties and interactions with histamine receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of R(-)-a-Chloromethyl Histamine Dihydrochloride typically involves the chloromethylation of histamine. This process can be achieved through several synthetic routes, one of which includes the reaction of histamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of R(-)-a-Chloromethyl Histamine Dihydrochloride may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required pharmaceutical grade of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
R(-)-a-Chloromethyl Histamine Dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: The chloromethyl group can be hydrolyzed under acidic or basic conditions to form hydroxymethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.
Applications De Recherche Scientifique
R(-)-a-Chloromethyl Histamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used to investigate the role of histamine receptors in various biological processes, including immune responses and neurotransmission.
Medicine: It serves as a tool in pharmacological studies to understand the effects of histamine and its derivatives on different physiological systems.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
R(-)-a-Chloromethyl Histamine Dihydrochloride exerts its effects primarily through interaction with histamine receptors, particularly the H1 and H2 receptors. The binding of the compound to these receptors can modulate various physiological responses, including vasodilation, gastric acid secretion, and smooth muscle contraction. The molecular targets and pathways involved in these effects include G-protein coupled receptor signaling and downstream activation of second messengers such as cyclic AMP.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histamine: The parent compound, involved in immune responses and neurotransmission.
Betahistine: An antivertigo agent that acts on histamine receptors.
Levocetirizine: An antihistamine used to treat allergic reactions.
Uniqueness
R(-)-a-Chloromethyl Histamine Dihydrochloride is unique due to its specific chloromethyl group, which allows for targeted chemical modifications and interactions with histamine receptors. This makes it a valuable tool in both research and pharmaceutical applications, providing insights into histamine-related pathways and potential therapeutic targets.
Propriétés
Formule moléculaire |
C6H12Cl3N3 |
|---|---|
Poids moléculaire |
232.5 g/mol |
Nom IUPAC |
N-(chloromethyl)-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10ClN3.2ClH/c7-4-8-2-1-6-3-9-5-10-6;;/h3,5,8H,1-2,4H2,(H,9,10);2*1H |
Clé InChI |
UMXJYKAJUFCMMI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CCNCCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)





![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)



![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)

